- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(29), 4725-4730,
Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
Nome del prodotto:2-phenyl-1H-indole
2-phenyl-1H-indole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenyl-1H-indole
- 2-PHENYL INDOLE
- PHENYLINDOL, ALPHA-(RG)
- 2-phenyl-1h-indol
- 2-phenyl-indol
- 2-phenyl-indole
- 2-pPhenyl-1H-indole
- A-PHENYLINDOL
- a-Phenylindole
- Indole,2-phenyl
- Stabilizer I
- NSC 15776
- alpha-Phenylindole
- 2-Phenylindole
- 1H-Indole, 2-phenyl-
- Indole, 2-phenyl-
- Phenylindole
- .alpha.-Phenylindole
- MQD44HV3P1
- MLS002638448
- KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMR000526281
- phenyl-indole
- 2-phenylindol
- PubChem7508
- TimTec1_005424
- MLS000701322
- KSC147K6H
- BDBM7391
- 2-Phenyl-1H-indole (ACI)
- Indole, 2-phenyl- (6CI, 8CI)
- α-Phenylindole
- 2-Phenylindole,99%
- 948-65-2
- SR-01000393950-1
- Z56174838
- DTXCID3048940
- BBL007843
- 2phenylindole
- P0188
- CHEMBL75756
- BRD-K85555482-001-01-1
- EINECS 213-436-3
- DB-015965
- EN300-16558
- P-4160
- Q27194433
- CCG-15334
- AE-641/30188041
- HMS2233J19
- SY032900
- UNII-MQD44HV3P1
- DTXSID8061343
- 1H-Indole, 2-phenyl
- SCHEMBL341378
- 2-Phenylindole, technical grade, 95%
- STK072610
- HMS3371N07
- AB00876244-08
- MFCD00005608
- SCHEMBL3835030
- SR-01000393950
- CG-0506
- BRN 0132356
- Indole, 2phenyl
- CS-W010681
- NS00019928
- CHEBI:113541
- F0920-0084
- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
- NSC15776
- 5-20-08-00232 (Beilstein Handbook Reference)
- HMS1549G12
- EU-0034026
- NSC-15776
- 2Phenyl1Hindole
- VU0085923-2
- AC-23376
- alphaPhenylindole
- F1918-0028
- AKOS000120325
- BRD-K85555482-001-04-5
- 2-phenyl-1H-indole
-
- MDL: MFCD00005608
- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
- Chiave InChI: KLLLJCACIRKBDT-UHFFFAOYSA-N
- Sorrisi: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
- BRN: 0132356
Proprietà calcolate
- Massa esatta: 193.08900
- Massa monoisotopica: 193.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- Superficie polare topologica: 15.8
- XLogP3: 3.8
Proprietà sperimentali
- Colore/forma: Cristalli fogliari gialli o rossi con salsa
- Densità: 1.1061 (rough estimate)
- Punto di fusione: 188.0 to 193.0 deg-C
- Punto di ebollizione: 250 °C/10 mmHg(lit.)
- Punto di infiammabilità: 250°C/10mm
- Indice di rifrazione: 1.5850 (estimate)
- PSA: 15.79000
- LogP: 3.83490
- Solubilità: Solubile in etere, benzene, acido acetico, cloroformio e disolfuro di carbonio caldo, leggermente solubile in acqua calda. Può sublimare e volatilizzare leggermente con vapore acqueo. Gradualmente verde nell'aria, come odore indolore.
2-phenyl-1H-indole Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H315,H318,H335,H413
- Dichiarazione di avvertimento: P261,P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 37/38-41
- Istruzioni di sicurezza: S26-S39
- RTECS:NM1272500
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R37/38; R41
2-phenyl-1H-indole Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-phenyl-1H-indole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16558-2.5g |
2-phenyl-1H-indole |
948-65-2 | 97% | 2.5g |
$27.0 | 2023-04-28 | |
Life Chemicals | F0920-0084-10g |
2-phenyl-1H-indole |
948-65-2 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
OTAVAchemicals | 7116990189-250MG |
2-phenyl-1H-indole |
948-65-2 | 90% | 250MG |
$115 | 2023-06-25 | |
Fluorochem | 221612-25g |
2-Phenyl-1H-indole |
948-65-2 | 95% | 25g |
£10.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59640-100g |
2-Phenyl-1H-indole |
948-65-2 | 100g |
¥116.0 | 2021-09-08 | ||
TRC | P399405-5g |
2-Phenyl-1H-indole |
948-65-2 | 5g |
$ 65.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |
2-phenyl-1H-indole |
948-65-2 | 99% | 100g |
¥118.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 2.5kg |
¥1441.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥228.90 | 2023-09-01 | |
Life Chemicals | F1918-0028-15mg |
2-phenyl-1H-indole |
948-65-2 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
2-phenyl-1H-indole Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt
Riferimento
- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reactionJournal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt
Riferimento
- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursorsChemical Science, 2015, 6(5), 2893-2902,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C
Riferimento
- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-AlkynylanilinesAngewandte Chemie, 2019, 58(23), 7687-7691,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Riferimento
- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammoniaHeterocycles, 2008, 76(1), 819-826,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C
Riferimento
- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to OxindolesOrganic Letters, 2008, 10(21), 4719-4721,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux
Riferimento
- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindolesTetrahedron, 2008, 64(49), 11012-11019,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Riferimento
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategyHuaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K
1.2 24 h, 298 K
1.2 24 h, 298 K
Riferimento
- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic ApplicationsEuropean Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
Riferimento
- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and IIIOrganometallics, 2014, 33(19), 5378-5391,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux
Riferimento
- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysisJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acidsTetrahedron Letters, 2015, 56(24), 3754-3757,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluorideJournal of the Chemical Society, 1999, (4), 529-534,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C
Riferimento
- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reactionOrganic Chemistry Frontiers, 2022, 9(21), 5906-5911,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C
Riferimento
- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) NanocrystalsAsian Journal of Organic Chemistry, 2016, 5(4), 470-476,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Riferimento
- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl LinkerOrganic Letters, 2000, 2(1), 89-92,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C
Riferimento
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized IndolesJournal of Organic Chemistry, 2008, 73(2), 538-549,
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C
Riferimento
- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensationInorganics, 2019, 7(8),,
2-phenyl-1H-indole Raw materials
- 2-Bromoacetophenone
- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
- 1-nitro-2-(2-phenylethenyl)benzene
- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-
- Phenylboronic acid
- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
- Phosphate(1-),hexafluoro-
- 2-Bromoindole
- Benzenamine,N-(1,1-dimethylethyl)-
- Indole
- 2-Iodoaniline
- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide
- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)
- 2-(2-Phenylethynyl)aniline
- Iodonium, diphenyl-
2-phenyl-1H-indole Preparation Products
2-phenyl-1H-indole Letteratura correlata
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Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925
-
Yumeng Yuan,Xiemin Guo,Xiaofeng Zhang,Buhong Li,Qiufeng Huang Org. Chem. Front. 2020 7 3146
-
Alexander V. Aksenov,Dmitrii A. Aksenov,Nicolai A. Aksenov,Anton A. Skomorokhov,Elena V. Aleksandrova,Michael Rubin RSC Adv. 2021 11 1783
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4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsXufen Yu,Eun-Jung Park,Tamara P. Kondratyuk,John M. Pezzuto,Dianqing Sun Org. Biomol. Chem. 2012 10 8835
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Henrik Johansson,Tanja B?gel?v J?rgensen,David E. Gloriam,Hans Br?uner-Osborne,Daniel Sejer Pedersen RSC Adv. 2013 3 945
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